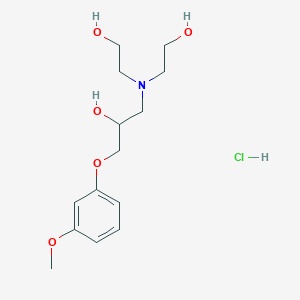
3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention due to its potential use in scientific research applications, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Fouda et al. (2020) investigated the inhibition action of methoxy-substituted phenylthienyl benzamidines, including compounds similar to "3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide," on the corrosion of carbon steel in hydrochloric acid medium. These compounds showed effective corrosion inhibition, attributed to their adsorption on the steel surface, following Langmuir adsorption isotherm. Theoretical studies supported the experimental findings, indicating that such compounds could be potential corrosion inhibitors for industrial applications Fouda, A., Nawar, N., Ismail, M., Zaher, A., & Abousalem, A. (2020). Journal of Molecular Liquids.
Molecular Structure Analysis
Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural similarities to "this compound." The study involved the synthesis, characterization, and X-ray crystallography to understand the influence of intermolecular interactions on molecular geometry. The findings could provide insights into the design and development of new compounds with improved properties Karabulut, S., Namli, H., Kurtaran, R., Yıldırım, L., & Leszczynski, J. (2014). Journal of molecular graphics & modelling.
Antimicrobial Activities
Yolal et al. (2012) explored the synthesis of eperezolid-like molecules, including 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline derivatives, and evaluated their antimicrobial activities. These compounds demonstrated high anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents. Such research is crucial in the development of new therapeutic agents to combat resistant microbial strains Yolal, M., Başoğlu, S., Bektaş, H., Demirci, S., Alpay-Karaoglu, S., & Demirbaş, A. (2012). Russian Journal of Bioorganic Chemistry.
Benzodiazepine Receptors Study
Faizi et al. (2017) designed and synthesized 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives to evaluate as anticonvulsant agents targeting benzodiazepine receptors. Some compounds exhibited considerable anticonvulsant activity, suggesting their potential in studying benzodiazepine pharmacological effects and developing new therapeutic agents Faizi, M., Jahani, R., Ebadi, S. A., Tabatabai, S., Rezaee, E., Lotfaliei, M., Amini, M., & Almasirad, A. (2017). EXCLI Journal.
Propriétés
IUPAC Name |
3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-22-15-5-4-13(11-14(15)18)17(21)19-8-6-12(7-9-20)16-3-2-10-23-16/h2-5,10-12,20H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJVAQBEAHDUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)
![6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3014482.png)



![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline](/img/structure/B3014494.png)
![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B3014495.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)
